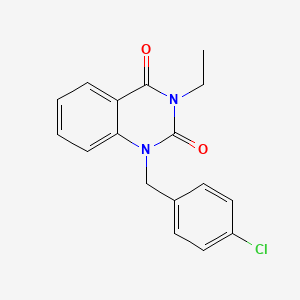
N-methyl-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Compounds with complex structures including thiophene, piperidine, and sulfonyl groups are of interest due to their potential pharmacological properties. While the exact compound has not been described, related research involves the synthesis, molecular structure analysis, and evaluation of chemical and physical properties of compounds with similar motifs.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, starting with the preparation of core structures followed by functionalization with specific groups (e.g., thiophene, piperidine) to achieve the desired chemical properties. For example, the synthesis of piperidine derivatives involves conjugate additions, acylation, and tautomerization steps to introduce various functional groups into the molecule (Back et al., 2000)(Back & Nakajima, 2000).
Molecular Structure Analysis
Molecular structure analysis, including X-ray crystallography, is used to determine the precise arrangement of atoms within a compound. For instance, the molecular structure of thiophene-2-carboxamide derivatives has been characterized, revealing insights into their conformation and how it affects their reactivity and potential biological activity (Balaban et al., 2008)(Balaban et al., 2008).
Chemical Reactions and Properties
The reactivity of such compounds often involves interactions with biological targets or participation in chemical transformations. For example, the interaction of piperidine derivatives with cannabinoid receptors has been explored, revealing their potential as pharmacological agents (Shim et al., 2002)(Shim et al., 2002).
Physical Properties Analysis
Physical properties, including solubility, melting points, and crystalline structure, are crucial for understanding the applicability of a compound in various formulations. The crystal and molecular structure of piperidine-carbonyl acrylates, for example, has been determined, providing insights into their stability and reactivity (Khan et al., 2013)(Khan et al., 2013).
Chemical Properties Analysis
Chemical properties such as acidity, basicity, reactivity towards various reagents, and stability under different conditions are essential for the development of new compounds. Studies on piperidine derivatives have explored their potential as Lewis base catalysts, highlighting their utility in synthetic organic chemistry (Wang et al., 2006)(Wang et al., 2006).
科学的研究の応用
Pharmacological Characterization
Research on compounds structurally similar to N-methyl-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide has revealed significant pharmacological potentials. For instance, studies on kappa-opioid receptor (KOR) antagonists have shown promising results in treating depression and addiction disorders. One such compound, 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine, demonstrated antidepressant-like efficacy and therapeutic potential in reinstating extinguished cocaine-seeking behavior in mouse models, indicating its potential for depression and addiction treatment (Grimwood et al., 2011).
Chemical Synthesis and Structure-Activity Relationships
The synthesis and exploration of structure-activity relationships (SAR) of thiophene derivatives have been a subject of interest due to their diverse pharmacological activities. Studies have focused on developing novel synthetic routes to access various piperidine, pyrrolidine, and related compounds with potential biological activities. For example, research into the synthesis and anticancer activity of thiophene-2-carboxaldehyde derivatives revealed that these compounds exhibit good antibacterial, antifungal activity, and promising anticancer properties. This suggests their utility in developing new therapeutic agents (Shareef et al., 2016).
Neuropharmacological Applications
The exploration of compounds targeting specific receptors in the brain has led to significant findings in neuropharmacology. For example, studies on cannabinoid receptor antagonists have provided insights into the potential therapeutic applications of these compounds in treating neurodegenerative diseases and conditions associated with neuroinflammation. Such research underscores the importance of understanding receptor-ligand interactions and the development of selective receptor antagonists for clinical applications (Shim et al., 2002).
Metabolic Studies
Metabolism and disposition studies of pharmacologically active compounds are crucial for drug development. Research into the metabolism of orexin receptor antagonists, for example, has provided valuable information on the metabolic pathways and potential metabolites of these compounds, aiding in the understanding of their pharmacokinetic profiles and safety (Renzulli et al., 2011).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-methyl-4-piperidin-1-ylsulfonylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S2/c1-12-11(14)10-7-9(8-17-10)18(15,16)13-5-3-2-4-6-13/h7-8H,2-6H2,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDSTYWVHMUHGHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CS1)S(=O)(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-4-piperidin-1-ylsulfonylthiophene-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-benzyl-8-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5572086.png)

![1-(3-chlorophenyl)-4-[(1-methyl-1H-pyrrol-2-yl)(oxo)acetyl]-2-piperazinone](/img/structure/B5572097.png)
![N,N-dimethyl-1-(4-methyl-5-{1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine](/img/structure/B5572105.png)
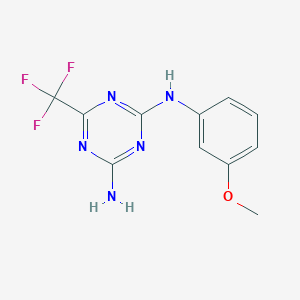
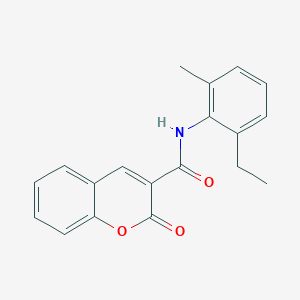
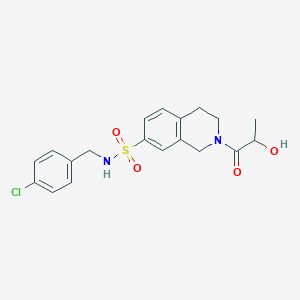
![[(3R*,4R*)-4-(piperidin-1-ylmethyl)-1-(2-thienylcarbonyl)pyrrolidin-3-yl]methanol](/img/structure/B5572138.png)
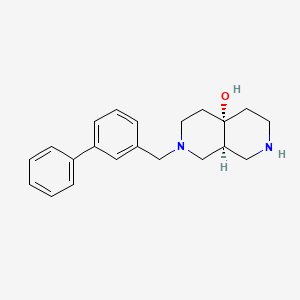
![5-ethyl-2,3-dimethyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5572157.png)
